molecular formula C13H14N2O B12979566 8-(Azetidin-3-yloxy)-2-methylquinoline

8-(Azetidin-3-yloxy)-2-methylquinoline

Cat. No.: B12979566
M. Wt: 214.26 g/mol
InChI Key: SMODYTDBQMONTH-UHFFFAOYSA-N
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Description

8-(Azetidin-3-yloxy)-2-methylquinoline is a heterocyclic compound that features both azetidine and quinoline moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azetidin-3-yloxy)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline core. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8-(Azetidin-3-yloxy)-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Azetidin-3-yloxy)-2-methylquinoline is unique due to the presence of both the azetidine and quinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

8-(azetidin-3-yloxy)-2-methylquinoline

InChI

InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11/h2-6,11,14H,7-8H2,1H3

InChI Key

SMODYTDBQMONTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3CNC3)C=C1

Origin of Product

United States

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